Trioctylphosphine sulfide (TOP:S) is a sulfur-containing organophosphorus compound with a prominent role in various scientific research domains, especially material science and inorganic chemistry. [, , , , , , , , , ] It acts as a versatile reagent in synthesizing metal sulfide nanocrystals and effectively passivating semiconductor surfaces, improving the performance of photovoltaic devices. [, , , , , , ]
TOP:S participates in reactions where it serves as a sulfur source, particularly in synthesizing metal sulfide nanocrystals like CdS. [] The compound decomposes at elevated temperatures, releasing sulfide ions that react with metal ions to form the desired nanocrystals. [] Additionally, TOP:S reacts with GaAs surfaces, forming a passivating layer. [, , ] The exact nature of this passivation layer is not fully elucidated in the abstracts but likely involves the interaction of sulfur atoms from TOP:S with gallium and/or arsenic atoms on the GaAs surface. [, , ]
The mechanism of action of TOP:S depends on its application. In nanocrystal synthesis, it acts as a sulfur source, decomposing thermally to release sulfide ions. [] These ions subsequently react with metal ions to form the desired metal sulfide nanocrystals. []
In semiconductor passivation, TOP:S forms a protective layer on the semiconductor surface, effectively reducing surface recombination. [, , , , , ] This passivation layer reduces the density of surface defects, leading to enhanced carrier lifetimes and improved device performance. [, , ] While the exact mechanism is not detailed in the provided abstracts, it likely involves the formation of strong chemical bonds between sulfur from TOP:S and the semiconductor surface atoms. [, , ]
While the provided abstracts don't delve into the specific physical and chemical properties of TOP:S, it's known to be soluble in organic solvents, facilitating its use in various solution-based synthesis and processing techniques. [, , ] Its thermal decomposition at elevated temperatures is crucial for its role as a sulfur source in nanocrystal synthesis. [] The compound's ability to passivate semiconductor surfaces, particularly GaAs, highlights its affinity for these materials and its potential to form stable surface passivation layers. [, , , , , ]
TOP:S demonstrates efficacy in passivating GaAs surfaces, enhancing the efficiency and longevity of GaAs solar cells. [, , ] It mitigates efficiency losses at unpassivated sidewalls and induced fractures in GaAs solar cells. [] The compound also proves effective in passivating low-angle grain boundaries in flexible single-crystal-like thin-film GaAs solar cells, significantly boosting their photovoltaic performance characteristics. [] TOP:S treatment on small GaAs solar cells (0.31 mm2) resulted in a 1% increase in efficiency, even after rinsing in toluene, confirming its effectiveness in sidewall passivation. [] Moreover, TOP:S passivation on CuInSe2 (CIS) thin films suppresses surface recombination, showcasing its potential for enhancing the performance of thin-film solar cells. []
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